3,5-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
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Overview
Description
3,5-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 3,5-dimethylphenol with 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be integrated into the production process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the dioxoisoindoline moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
3,5-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s aromatic and heterocyclic structures allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- 4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- 3,5-dimethylphenyl 4-[(3aR,5S,7aS)-5-methyl-1,3-dioxo-octahydro-1H-isoindol-2-yl]benzoate
Uniqueness
3,5-dimethylphenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C24H25NO4/c1-14-4-9-20-21(13-14)23(27)25(22(20)26)18-7-5-17(6-8-18)24(28)29-19-11-15(2)10-16(3)12-19/h5-8,10-12,14,20-21H,4,9,13H2,1-3H3 |
InChI Key |
JOTJAMWLKUURAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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